molecular formula C6H3ClFNO4S B1363599 4-Fluoro-2-nitrobenzenesulfonyl chloride CAS No. 568586-10-7

4-Fluoro-2-nitrobenzenesulfonyl chloride

Cat. No. B1363599
Key on ui cas rn: 568586-10-7
M. Wt: 239.61 g/mol
InChI Key: BHSUAEKACYUVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102688B2

Procedure details

In a similar fashion using route 3a general procedure 10, SOCl2 (51.4 g, 704 mmol) in water (260 ml), CuCl (0.65 g, 6.4 mmol), 2-nitro 4-fluro-aniline (20 g, 128 mmol), NaNO2 (12.7 g, 184 mmol) and conc. HCl (200 ml) gave the title compound (25 g, 81%) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
51.4 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
12.7 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
260 mL
Type
solvent
Reaction Step Six
Name
CuCl
Quantity
0.65 g
Type
catalyst
Reaction Step Seven
Yield
81%

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]([Cl:4])Cl.[N+:5]([C:8]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:9]=1N)([O-:7])=[O:6].N([O-])=[O:17].[Na+].Cl>O.Cl[Cu]>[F:15][C:13]1[CH:12]=[CH:11][C:9]([S:2]([Cl:4])(=[O:1])=[O:17])=[C:8]([N+:5]([O-:7])=[O:6])[CH:14]=1 |f:2.3|

Inputs

Step One
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
51.4 g
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)F
Step Four
Name
Quantity
12.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
260 mL
Type
solvent
Smiles
O
Step Seven
Name
CuCl
Quantity
0.65 g
Type
catalyst
Smiles
Cl[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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